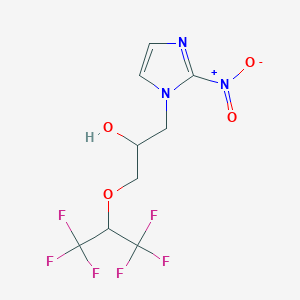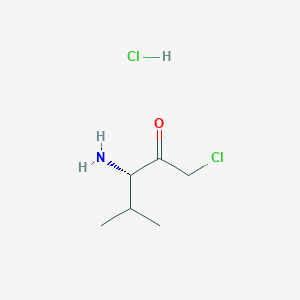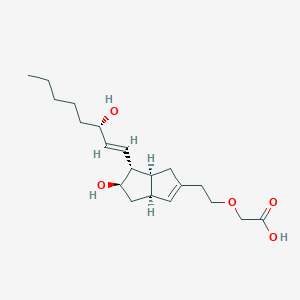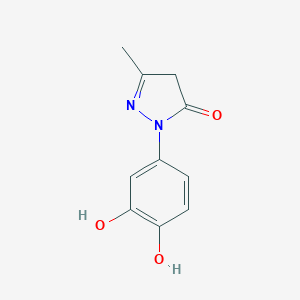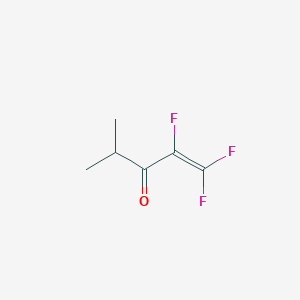
1,1,2-Trifluoro-4-methylpent-1-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2-Trifluoro-4-methylpent-1-en-3-one, commonly known as TMK or MFP, is a fluorinated ketone that has gained significant attention in the scientific community due to its unique properties and potential applications. TMK is a colorless liquid with a pungent odor and is widely used in organic synthesis as a building block for various organic compounds.
Mécanisme D'action
TMK works by inhibiting the activity of enzymes that are involved in the biosynthesis of various organic compounds. This makes it an effective tool for controlling the synthesis of specific compounds and for studying the mechanisms of various biological processes.
Effets Biochimiques Et Physiologiques
TMK has been shown to have no significant biochemical or physiological effects on living organisms. This makes it an ideal tool for studying various biological processes without interfering with the normal functioning of living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TMK is its high purity and stability, which makes it easy to handle and work with in laboratory experiments. However, one limitation of TMK is its high cost, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the study of TMK, including:
1. Developing new synthesis methods to reduce the cost of TMK production.
2. Studying the potential applications of TMK in the synthesis of new materials with unique properties.
3. Investigating the mechanisms of action of TMK on various biological processes.
4. Developing new derivatives of TMK with improved properties for specific applications.
Conclusion
In conclusion, TMK is a unique fluorinated ketone that has gained significant attention in the scientific community due to its potential applications in various scientific fields. Its high purity and stability make it an ideal tool for studying various biological processes, and there are several future directions for its study and development.
Méthodes De Synthèse
TMK can be synthesized via several methods, including the reaction of 4-methylpent-3-en-2-one with trifluoroacetic anhydride and trifluoromethanesulfonic acid, or the reaction of 4-methylpent-3-en-2-one with trifluoroacetic acid and sulfuric acid. The latter method is more efficient and yields higher purity products.
Applications De Recherche Scientifique
TMK has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of TMK is in the field of organic synthesis, where it is used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
Propriétés
Numéro CAS |
110784-71-9 |
|---|---|
Nom du produit |
1,1,2-Trifluoro-4-methylpent-1-en-3-one |
Formule moléculaire |
C6H7F3O |
Poids moléculaire |
152.11 g/mol |
Nom IUPAC |
1,1,2-trifluoro-4-methylpent-1-en-3-one |
InChI |
InChI=1S/C6H7F3O/c1-3(2)5(10)4(7)6(8)9/h3H,1-2H3 |
Clé InChI |
FESMHSQMKJDWJF-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)C(=C(F)F)F |
SMILES canonique |
CC(C)C(=O)C(=C(F)F)F |
Synonymes |
1-Penten-3-one, 1,1,2-trifluoro-4-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(1,3-Benzoxazol-2-yl)phenyl]imino-1-(morpholin-4-ylmethyl)indol-2-one](/img/structure/B11215.png)
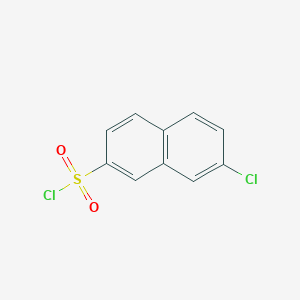
![(4S)-4-[(1R,2S)-2-hydroxy-1,4-dimethylcyclohex-3-en-1-yl]-3-(hydroxymethyl)-4-methylcyclopent-2-en-1-one](/img/structure/B11218.png)
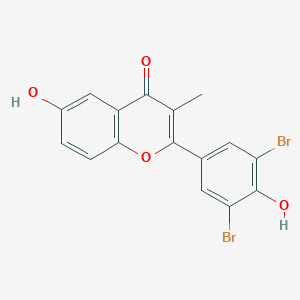
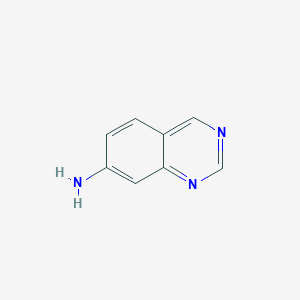
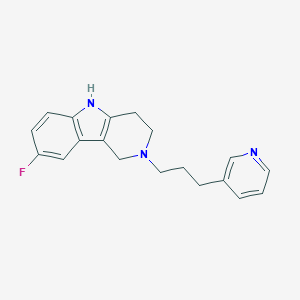
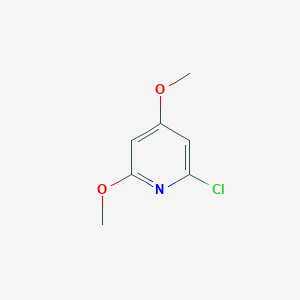
![(8'R,9'S,13'S,14'S)-13'-Ethyl-3'-methoxyspiro[1,3-dioxolane-2,17'-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]](/img/structure/B11228.png)
![4,5-Diethyl[1,1'-biphenyl]-3-ol](/img/structure/B11231.png)
